N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is an organic compound that features a cyclohexanamine backbone substituted with a 5-fluorothiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a fluorinated thiophene derivative. One common method is the nucleophilic substitution reaction where cyclohexanamine reacts with 5-fluorothiophen-2-ylmethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorinated thiophene ring to a more saturated form.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple types of interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
- N-[(5-(2-fluorophenyl)-2-furyl]methyl}cyclohexanamine
- N-[(thiophen-2-yl)methyl]cyclohexanamine
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is unique due to the presence of the fluorine atom on the thiophene ring. This fluorine atom can significantly alter the compound’s electronic properties, making it more reactive and potentially more effective in its applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C11H16FNS |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C11H16FNS/c12-11-7-6-10(14-11)8-13-9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
InChI Key |
IJZLLPOCVPOXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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